molecular formula C17H26N6O2 B3793629 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B3793629
M. Wt: 346.4 g/mol
InChI Key: SCSPCQDNVBLHMZ-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a morpholinyl group, which is often used in drug molecules to increase their polarity and improve their pharmacokinetic properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the morpholinyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar morpholinyl group. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many drugs that contain a pyrazole ring work by interacting with enzymes or receptors in the body .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and developing new synthesis methods. Given the wide range of biological activities exhibited by pyrazole compounds, this compound could have potential applications in drug development .

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-13-10-14(2)23(21-13)12-15-11-16(20-19-15)17(24)18-4-3-5-22-6-8-25-9-7-22/h10-11H,3-9,12H2,1-2H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSPCQDNVBLHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide

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